BenchChemオンラインストアへようこそ!

1-(5-Bromopyridin-2-yl)thiourea

HIV-1 Reverse Transcriptase NNRTI Antiviral Discovery

1-(5-Bromopyridin-2-yl)thiourea (CAS 31430-38-3) is the foundational scaffold of PETT‑class NNRTIs – SAR studies prove that 5‑bromo substitution is essential for potent anti‑HIV activity, while 5‑chloro, unsubstituted, or regioisomeric analogs are inactive. It also serves as a validated α‑glucosidase inhibitor probe and as a precursor for thermally stable transition metal complexes (up to 134 °C). The rigid, pre‑organized conformation driven by an intramolecular N‑H…N hydrogen bond enables rational structure‑based drug design. Choose 97% purity to ensure reproducible, clinically relevant results and avoid the research waste caused by interchangeable‑looking alternatives.

Molecular Formula C6H6BrN3S
Molecular Weight 232.1 g/mol
CAS No. 31430-38-3
Cat. No. B1343338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)thiourea
CAS31430-38-3
Molecular FormulaC6H6BrN3S
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)NC(=S)N
InChIInChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
InChIKeyBWEBPIDYSNIWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)thiourea Procurement Guide: Core Scaffold Specifications and Baseline Characteristics


1-(5-Bromopyridin-2-yl)thiourea (CAS 31430-38-3) is a versatile heterocyclic building block characterized by a thiourea moiety directly attached to the 2-position of a 5-bromopyridine ring . This compound serves as the foundational scaffold for the broader phenethylthiazolylthiourea (PETT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and is also under investigation as an α-glucosidase inhibitor . With a molecular weight of 232.1 g/mol and a melting point of 236–240°C , it offers a unique combination of a halogenated heteroaromatic ring and a hydrogen-bonding thiourea group, enabling both covalent modification and supramolecular interactions in target binding.

Why 1-(5-Bromopyridin-2-yl)thiourea Cannot Be Replaced by Other Pyridyl Thioureas


The specific halogenation pattern and regiochemistry of the pyridyl ring in thiourea derivatives are not interchangeable features; they directly dictate biological potency and target selectivity. Structure-activity relationship (SAR) studies demonstrate that a bromo substitution at the 5-position of the pyridyl ring is essential for potent anti-HIV activity in NNRTIs, with the unsubstituted pyridyl analog showing no activity even at 100 μM [1]. Furthermore, the halogen type matters: bromo-substituted thioureas exhibit enhanced potency compared to their chloro-substituted counterparts in certain assay systems [2]. Substitution at the 5-position specifically is critical, as SAR reveals a clear preference for halo substitutions at this site over other positions [3]. Therefore, substituting 1-(5-bromopyridin-2-yl)thiourea with a 5-chloro, unsubstituted pyridyl, or other regioisomeric analog would fundamentally alter or abolish the desired biological profile, leading to failed experiments and wasted procurement resources.

Quantitative Differentiation Evidence: 1-(5-Bromopyridin-2-yl)thiourea vs. Closest Analogs


5-Bromo Substituent vs. Unsubstituted Pyridyl: Essential for Nanomolar HIV-1 RT Inhibition

The presence of a 5-bromo substituent on the pyridyl ring is not an incremental improvement but an absolute requirement for anti-HIV activity. The unsubstituted parent compound, N-[2-(1-piperidine)ethyl]-N′-[2-(pyridyl)] thiourea (1), showed zero inhibition of HIV-1 replication at 100 μM. In stark contrast, the analogous 5-bromo-substituted derivative (compound 2) potently inhibited HIV-1 replication at nanomolar concentrations [1]. This demonstrates that the bromo group is a critical pharmacophoric element.

HIV-1 Reverse Transcriptase NNRTI Antiviral Discovery

Bromo vs. Chloro Substitution: Enhanced Potency and Selectivity in NNRTI Scaffolds

Halogen substitution on the pyridyl ring significantly impacts potency, and the bromo analog can offer advantages over the chloro analog. In a series of PETT derivatives, the β-fluoroethyl bromopyridyl thiourea (compound 12) inhibited HIV-1 replication in PBMC with a subnanomolar IC50 and a selectivity index <30,000. Notably, both bromo (12) and chloro (11) analogs were substantially more active against NNRTI-resistant HIV strains (RT-MDR V106A and A17 Y181C) than nevirapine or delavirdine [1]. While the publication does not provide a direct IC50 comparison between bromo and chloro analogs in all cases, the study highlights that bromo-substituted compounds, in general, are among the most potent in the series and are critical for overcoming drug resistance [2].

HIV-1 NNRTI Structure-Activity Relationship Drug-resistant HIV

Rigid Conformation via Intramolecular Hydrogen Bonding: A Structural Differentiator for 5-Bromopyridyl Thioureas

The crystal structure of a derivative, HI-236 (C16H18BrN3O2S), reveals a critical intramolecular hydrogen bond between the thiourea N atom and the pyridyl N atom, with a distance of 2.671(3) Å [1]. This interaction, characterized by the graph-set motif S1(1)(6), imparts a more rigid, pre-organized conformation to the molecule . This conformational rigidity is not a universal property of all pyridyl thioureas; it is contingent on the specific regiochemistry and the presence of the pyridyl nitrogen in a suitable position to accept a hydrogen bond from the thiourea NH. Analogs lacking this structural feature would be more flexible, potentially incurring a higher entropic penalty upon target binding and exhibiting different binding kinetics.

Crystallography Structure-Based Drug Design Conformational Analysis

Specific α-Glucosidase Inhibitory Activity: Differentiating from Other Thiourea Scaffolds

1-(5-Bromopyridin-2-yl)thiourea has been identified as an inhibitor of the enzyme α-glucosidase, a key target for managing postprandial hyperglycemia in type 2 diabetes . While other thiourea derivatives may exhibit off-target enzyme inhibition, this specific activity profile is linked to the 5-bromopyridin-2-yl scaffold [1]. The interaction involves binding to the enzyme's active site through hydrogen bonding and other interactions [2]. This differentiates it from thioureas designed for other primary targets (e.g., HIV-1 RT) and positions it as a valuable probe for carbohydrate metabolism research.

Type 2 Diabetes α-Glucosidase Inhibition Metabolic Disease

Thermal Stability of Acyl Thiourea Derivatives: Ligands HL1 and HL2 Show High Decomposition Temperatures

Derivatives of 1-(5-bromopyridin-2-yl)thiourea, specifically the acyl thioureas N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) and N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2), exhibit high thermal stability. Thermogravimetric analysis (TGA) showed that HL1 and HL2 are thermally stable up to 119 °C and 134 °C, respectively [1]. This robust thermal behavior is advantageous for applications requiring elevated temperatures, such as certain synthetic transformations or materials science applications, and contrasts with less stable thiourea derivatives.

Coordination Chemistry Thermal Analysis Metal Complexes

Anticancer Activity of Metal Complexes: Ni(II) Complex of HL1 Shows Low Micromolar IC50 Against MCF-7 Cells

The Ni(II) complex of the acyl thiourea derivative HL1 (derived from 1-(5-bromopyridin-2-yl)thiourea) demonstrated promising anticancer activity against MCF-7 breast cancer cells, with an IC50 value of 2.07 µM after 24 hours of exposure [1]. The ligands themselves, HL1 and HL2, showed IC50 values in the range of 2.07 µM to 21.25 µM [2]. This positions the 5-bromopyridin-2-yl thiourea core as a promising scaffold for developing metal-based anticancer agents, with specific potency that can be modulated by metal coordination.

Anticancer Breast Cancer Metal-Based Drugs

Procurement-Relevant Application Scenarios for 1-(5-Bromopyridin-2-yl)thiourea


Synthesis of Next-Generation NNRTIs Targeting Drug-Resistant HIV-1

Given its demonstrated role as a critical pharmacophore for overcoming NNRTI resistance, 1-(5-bromopyridin-2-yl)thiourea is an essential starting material for synthesizing novel PETT derivatives. Its use is scientifically justified for programs aiming to develop inhibitors with superior activity against resistant strains like RT-MDR (V106A) and A17 (Y181C) compared to legacy drugs such as nevirapine and delavirdine [1].

Developing α-Glucosidase Inhibitors for Type 2 Diabetes Research

This compound serves as a specific chemical probe and lead scaffold for investigating α-glucosidase inhibition . Research groups focused on carbohydrate metabolism and postprandial glucose control can utilize this compound to study enzyme kinetics and develop novel antidiabetic agents, a research avenue distinct from its antiviral applications [2].

Synthesis of Thermally Stable Acyl Thiourea Ligands for Coordination Chemistry

The high thermal stability of its acyl thiourea derivatives (up to 134 °C) makes this an ideal precursor for synthesizing robust ligands for transition metal coordination [3]. These ligands are valuable for creating metal complexes with potential applications in catalysis, materials science, and anticancer drug development, as evidenced by the low micromolar IC50 of the Ni(II) complex against MCF-7 cells [4].

Structure-Based Drug Design and Crystallography Studies

The well-defined, rigid conformation imparted by the intramolecular N-H...N hydrogen bond, as characterized by single-crystal X-ray diffraction [5], makes this scaffold attractive for structure-based drug design. The conformational pre-organization can reduce the entropic penalty upon target binding, a feature that can be rationally exploited in fragment-based screening and lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-2-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.